molecular formula C10H12ClNO2 B3136038 Ethyl 5-amino-2-chlorophenylacetate CAS No. 409082-02-6

Ethyl 5-amino-2-chlorophenylacetate

Cat. No.: B3136038
CAS No.: 409082-02-6
M. Wt: 213.66 g/mol
InChI Key: ONWURVWIXHUELA-UHFFFAOYSA-N
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Description

Ethyl 5-amino-2-chlorophenylacetate is an organic compound with the molecular formula C10H12ClNO2 It is a derivative of phenylacetate, where the phenyl ring is substituted with an amino group at the 5-position and a chlorine atom at the 2-position

Biochemical Analysis

Biochemical Properties

Ethyl 5-amino-2-chlorophenylacetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme acetylcholinesterase, where this compound acts as an inhibitor. This inhibition affects the breakdown of acetylcholine, a neurotransmitter, thereby influencing neurotransmission. Additionally, this compound can interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the liver .

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. In neuronal cells, it can modulate cell signaling pathways by inhibiting acetylcholinesterase, leading to increased levels of acetylcholine. This modulation can impact synaptic transmission and neuronal communication. In liver cells, this compound’s interaction with cytochrome P450 enzymes can influence gene expression and cellular metabolism, potentially affecting the detoxification processes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. As an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine. This binding leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. Additionally, this compound can inhibit cytochrome P450 enzymes by binding to their heme group, affecting their catalytic activity and altering the metabolism of various substrates .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects. Studies have shown that this compound remains stable under controlled conditions but can degrade when exposed to light and heat. Long-term exposure to this compound in in vitro studies has demonstrated sustained inhibition of acetylcholinesterase activity, leading to prolonged cholinergic effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects by inhibiting acetylcholinesterase and enhancing cholinergic transmission. At high doses, this compound can cause toxic effects, including neurotoxicity and hepatotoxicity. Animal studies have shown that there is a threshold dose beyond which the adverse effects become significant.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The interaction of this compound with cytochrome P450 enzymes can also affect the metabolic flux and levels of other metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cell membranes through passive diffusion and active transport mechanisms. Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound in tissues is also affected by its interaction with plasma proteins, which can modulate its bioavailability .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, this compound can localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes. This localization is crucial for its role in modulating metabolic processes and enzyme activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-amino-2-chlorophenylacetate can be synthesized through several methods. One common approach involves the reaction of 5-amino-2-chlorobenzyl chloride with ethyl acetate in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-2-chlorophenylacetate undergoes various chemical reactions, including:

    Substitution Reactions: The amino and chloro groups on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.

    Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases or other condensation products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine may yield a substituted amine derivative, while oxidation may produce a corresponding nitro or hydroxyl derivative.

Scientific Research Applications

Ethyl 5-amino-2-chlorophenylacetate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: Researchers use it to study the effects of substituted phenylacetates on biological systems, including their potential as enzyme inhibitors or receptor modulators.

    Industrial Applications: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 5-amino-2-chlorophenylacetate depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The amino and chloro substituents on the phenyl ring can influence the compound’s binding affinity and specificity for these targets, thereby modulating its biological activity.

Comparison with Similar Compounds

Ethyl 5-amino-2-chlorophenylacetate can be compared with other similar compounds, such as:

    Ethyl 5-amino-2-bromophenylacetate: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.

    Ethyl 5-amino-2-fluorophenylacetate: Contains a fluorine atom, which can influence its chemical properties and interactions with biological targets.

    Ethyl 5-amino-2-methylphenylacetate: Substituted with a methyl group, affecting its steric and electronic properties.

Properties

IUPAC Name

ethyl 2-(5-amino-2-chlorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-2-14-10(13)6-7-5-8(12)3-4-9(7)11/h3-5H,2,6,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONWURVWIXHUELA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=CC(=C1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Iron powder (2.5 g, 44.7 mmol) was added portion-wise to a solution of ethyl 2-(2-chloro-5-nitrophenyl)acetate (8 g, 4.68 mmol) and conc. HCl (12 M, 3.9 mL, 46.8 mmol) in EtOH (100 mL). The resultant mixture was heated at 50° C. for 2 h. The mixture was filtered and the filtrate cake was washed with satd. Na2CO3 until pH 8. The filter cake was further washed with EtOAc and the combined filtrates were partitioned between EtOAc and water. The organics were dried over Na2SO4 and concentrated in vacuo to provide ethyl 2-(5-amino-2-chlorophenyl)acetate (5.6 g, 56% yield). 1H NMR (400 MHz, DMSO-d6): δ 7.00 (d, J=8.4 Hz, 1H), 6.50 (s, J=2.8 Hz, 1H), 6.44 (dd, J=8.4 Hz, 2.8 Hz, 1H), 5.20 (s, 2H), 4.05 (q, J=7.2 Hz, 2H), 3.56 (s, 2H), 1.15 (t, J=7.2 Hz, 3H).
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Synthesis routes and methods II

Procedure details

Iron powder (2.5 g, 44.7 mmol) was added portion wise to a solution of ethyl 2-(2-chloro-5-nitrophenyl)acetate (8 g, 4.68 mmol) and cone. HCl (12 M, 3.9 mL, 46.8 mmol) in EtOH (100 mL). The resultant mixture was heated at 50° C. for 2 hour. The mixture was filtered and the filtrate cake was washed with saturated aqueous Na2CO3 until pH 8. The filter cake was further washed with EtOAc and the combined filtrates were partitioned between EtOAc and water. The organics were dried over Na2SO4 and concentrated in vacuo to provide ethyl 2-(5-amino-2-chlorophenyl)acetate (5.6 g, 56% yield). 1H NMR (400 MHz, DMSO-d6): δ 7.00 (d, J=8.4 Hz, 1 H), 6.50 (s, J=2.8 Hz, 1 H), 6.44 (dd, J=8.4 Hz, 2.8 Hz, 1H), 5.20 (s, 2 H), 4.05 (q, J=7.2 Hz, 2 H), 3.56 (s, 2 H), 1.15 (t, J=7.2 Hz, 3 H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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